Triethanolamine
Overview
Description
Trolamine, also known as triethanolamine, is a tertiary amine and a triol. It is a bifunctional compound that exhibits properties of both alcohols and amines. Trolamine is commonly used as a pH adjuster and surfactant in industrial and cosmetic products such as skin and hair conditioning products .
Mechanism of Action
Target of Action
Triethanolamine (TEA) is a tertiary amine and a triol . It exhibits both properties of alcohols and amines . As an amine, it is capable of accepting a hydrogen to form hydroxide and a conjugate acid . As an alcohol, it is hygroscopic and can be esterified . Therefore, its primary targets are acids and compounds that can be esterified.
Mode of Action
TEA interacts with its targets primarily through two mechanisms. As an amine, it accepts a hydrogen to form hydroxide and a conjugate acid . This reaction raises the pH of the solution. As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .
Biochemical Pathways
TEA is involved in the formation of polyamines, which play specific roles in various tissues . Polyamines are involved in cell growth, differentiation, gene expression, and signal transduction in animals, plants, and microorganisms . They also play a role in several pathophysiological processes including carcinogenesis . In bacteria, TEA is degraded by the enzyme this compound lyase, forming diethanolamine and releasing acetaldehyde .
Pharmacokinetics
It is known that tea exhibits the unique capability of undergoing reactions common to both amines and alcohols . It is used as an alkalizing agent, surfactant, and counter-ion in cosmetic and pharmaceutical formulations .
Result of Action
TEA can inhibit cell proliferation and invasion whilst effectively inducing cell apoptosis and reactive oxygen species (ROS) expression . It is also used in the formation of polyamines, which play a role in cell growth, differentiation, gene expression, and signal transduction .
Action Environment
TEA is often used to facilitate lubricant formation in the drilling process . It is used primarily in making surfactants, such as for emulsifier . It is a common ingredient in formulations used for both industrial and consumer products .
Biochemical Analysis
Biochemical Properties
Triethanolamine plays a significant role in biochemical reactions. It is primarily used in making surfactants, such as for emulsifiers . It neutralizes fatty acids, adjusts and buffers the pH, and solubilizes oils and other ingredients that are not completely soluble in water . As an amine, this compound is mildly alkaline and reacts with acids to form salts or soaps. As an alcohol, it is hygroscopic and can be esterified .
Cellular Effects
This compound has been reported to cause an increased incidence of liver tumors in female B6C3F1 mice, but not in males nor in Fischer 344 rats This suggests that this compound could have different effects on various types of cells and cellular processes
Molecular Mechanism
As an amine, this compound is capable of accepting a hydrogen to form hydroxide and a conjugate acid, which raises the pH of the solution . As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .
Temporal Effects in Laboratory Settings
It is known that this compound and perchlorate should not exceed the specific migration limits (SMLs) of 50 µg/kg food and 2 µg/kg food, respectively, set in the Regulation (EU) 10/2011 . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in several important metabolic pathways. It is a product of stage one of glycolysis, fructose catabolism, pentose phosphate pathway, and glycerol metabolism . The this compound reaction is reversible, hence, necessary for hepatic gluconeogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trolamine is synthesized through the reaction of ethylene oxide with aqueous ammonia. This reaction also produces ethanolamine and diethanolamine. The ratio of the products can be controlled by adjusting the stoichiometry of the reactants .
Industrial Production Methods
In industrial settings, trolamine is produced by reacting ethylene oxide with ammonia in a controlled environment. The reaction is typically carried out in a reactor where the temperature and pressure are carefully monitored to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
Trolamine undergoes various chemical reactions, including:
Oxidation: Trolamine can be oxidized to form nitrilotriacetic acid.
Reduction: It can be reduced to form triethanolamine hydrochloride.
Substitution: Trolamine can react with acids to form salts, such as trolamine salicylate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Acids such as salicylic acid are used to form salts.
Major Products Formed
Oxidation: Nitrilotriacetic acid.
Reduction: this compound hydrochloride.
Substitution: Trolamine salicylate.
Scientific Research Applications
Trolamine has a wide range of applications in scientific research:
Chemistry: Used as a pH adjuster and surfactant in various chemical formulations.
Biology: Employed in the preparation of buffers and as a stabilizer in biological assays.
Medicine: Used in topical analgesic creams for pain relief and as an ingredient in sunscreens.
Industry: Utilized in the production of emulsifiers, detergents, and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A primary amine and alcohol, used in the production of detergents and emulsifiers.
Diethanolamine: A secondary amine and alcohol, used in the manufacture of surfactants and corrosion inhibitors.
Uniqueness of Trolamine
Trolamine is unique due to its bifunctional nature, exhibiting properties of both alcohols and amines. This makes it highly versatile in various applications, from industrial to cosmetic and pharmaceutical uses .
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEJCLTVZPLZKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3, Array | |
Record name | TRIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9144 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIETHANOLAMINE | |
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Record name | triethanolamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Triethanolamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64114-46-1, Array | |
Record name | Triethanolamine polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64114-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trolamine [INN] | |
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DSSTOX Substance ID |
DTXSID9021392 | |
Record name | Triethanolamine | |
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Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71 °F. (USCG, 1999), Liquid, Highly hygroscopic, viscous liquid with a mild ammoniacal odor; Becomes brown on air and light exposure; mp = 21.57 deg C; [Merck Index] Light yellow viscous liquid; Hygroscopic; [Fisher Scientific MSDS], Solid, COLOURLESS VISCOUS HYGROSCOPIC LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., Oily liquid with a mild ammonia odor. | |
Record name | TRIETHANOLAMINE | |
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Record name | Ethanol, 2,2',2''-nitrilotris- | |
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Record name | Triethanolamine | |
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Record name | TRIETHANOLAMINE | |
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Boiling Point |
635.7 °F at 760 mmHg (Decomposes) (NTP, 1992), 350 °C, BP: 335.4 °C, 335.40 °C. @ 760.00 mm Hg, 335.4 °C, 635.7 °F (decomposes) | |
Record name | TRIETHANOLAMINE | |
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Record name | Trolamine | |
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Record name | Triethanolamine | |
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Flash Point |
365 °F (NTP, 1992), 179 °C, 179 °C (354 °F) - closed cup, 190.5 °C (Open cup), 354 °F (179 °C) (closed cup), 365 °F | |
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Record name | TRIETHANOLAMINE | |
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Record name | TRIETHANOLAMINE | |
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URL | https://www.osha.gov/chemicaldata/29 | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible, In water, 1.0X10+6 mg/L (miscible) at 25 °C, Miscible with water, methanol, acetone; soluble in benzene (4.2%), ether (1.6%), carbon tetrachloride (0.4%), n-heptane (<0.1%), Soluble in chloroform, Slightly soluble in petroleum ether, 1000 mg/mL, Solubility in water: miscible | |
Record name | TRIETHANOLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/9144 | |
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Record name | Triethanolamine | |
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Density |
1.13 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1242 at 20 °C/4 °C; 1.0985 at 60 °C/4 °C, Relative density (water = 1): 1.1, 1.13 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |
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Vapor Density |
5.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (Air = 1), Relative vapor density (air = 1): 5.1, 5.14 | |
Record name | TRIETHANOLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/9144 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | TRIETHANOLAMINE | |
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URL | https://www.osha.gov/chemicaldata/29 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 10 mmHg at 401 °F (NTP, 1992), 0.00000359 [mmHg], 3.59X10-6 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 25 °C:, <0.01 mmHg | |
Record name | TRIETHANOLAMINE | |
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Record name | Triethanolamine | |
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Record name | TRIETHANOLAMINE | |
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Mechanism of Action |
As an amine, trolamine is capable of accepting a hydrogen to form hydroxide and a conjugate acid. This raises the pH of the solution. As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution. | |
Record name | Trolamine | |
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URL | https://www.drugbank.ca/drugs/DB13747 | |
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Color/Form |
Viscous liquid, Colorless, Pale-yellow | |
CAS No. |
102-71-6, 64114-46-1 | |
Record name | TRIETHANOLAMINE | |
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Record name | Trolamine [INN] | |
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Record name | TRIETHANOLAMINE | |
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Record name | TROLAMINE | |
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Melting Point |
70.9 °F (NTP, 1992), 21.5 °C, Crystals from ethanol; mp: 177 °C /Triethanolamine hydrochloride/, 20.5 °C, 21.6 °C, 70.9 °F | |
Record name | TRIETHANOLAMINE | |
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Record name | Trolamine | |
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URL | https://www.drugbank.ca/drugs/DB13747 | |
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Record name | TRIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Triethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TRIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/29 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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